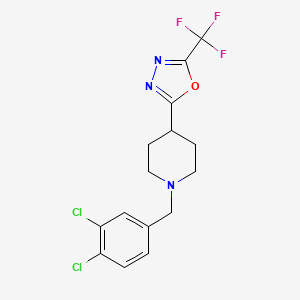

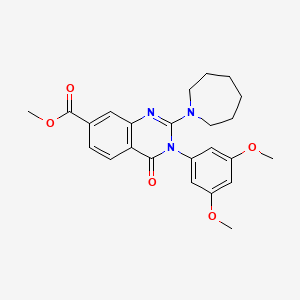

![molecular formula C24H19N5O4S2 B2499434 N-(3,5-二甲基苯基)-8-甲基-2-(3-硝基苯基)-9-氧基-3,9-二氢噻吩并[2',3':4,5]嘧啶-7-甲酰胺 CAS No. 866589-35-7](/img/structure/B2499434.png)

N-(3,5-二甲基苯基)-8-甲基-2-(3-硝基苯基)-9-氧基-3,9-二氢噻吩并[2',3':4,5]嘧啶-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of multiple heterocyclic rings such as thieno[2,3-b]pyridine and pyrimido[1,3,4]thiadiazine suggests potential for pharmacological applications, as these motifs are often found in compounds with medicinal properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, tetrahydropyrido[3',2':4,5]thieno[2,3-b][1,4]thiazines were synthesized via reductive lactamization using sodium dithionite . Another synthesis route involved the reaction of ethyl 3-amino-4-oxo-2-thioxo-1,3,4,5,6,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(2H)-carboxylate with allylbromide, followed by bromination and dehydrobromination . These methods highlight the complexity of synthesizing such molecules, which often require multiple steps and careful control of reaction conditions.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of several heterocyclic rings that are fused together, forming a rigid and complex system. The spectral data, including IR, MS, and NMR, support the structures of these compounds . These data are crucial for confirming the identity and purity of the synthesized molecules.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups present in the molecule. For example, the presence of a nitro group can lead to reductive reactions, while carboxamide groups can participate in condensation reactions . The reactivity also allows for the formation of various derivatives, which can be designed to target specific biological pathways or improve pharmacokinetic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. The presence of multiple aromatic systems and heteroatoms can affect the solubility, melting point, and stability of the compound. These properties are important for the development of pharmaceutical agents, as they influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The inhibitory activity against the IGROV1 cell line suggests potential therapeutic applications .

科学研究应用

合成技术和衍生物N-(3,5-二甲基苯基)-8-甲基-2-(3-硝基苯基)-9-氧代-3,9-二氢噻吩[2',3':4,5]嘧啶并[2,1-b][1,3,4]噻二嗪-7-羧酰胺是一种具有复杂结构的化合物,可能参与合成各种衍生物用于研究目的。在相关工作中,Ahmed(2002年)详细描述了通过溴化、脱溴化和环化反应序列合成吡啶并[4″,3″:4″,5″]噻吩[2″,3″:4,5]嘧啶并[2,1-b][1,3,4]噻二嗪衍生物(Ahmed, 2002)。

生物活性和应用文献显示,吡啶噻嘧啶家族的衍生物具有有价值的生物活性。Abdel-rahman等人(2002年)合成了5-乙酰基-3-氨基-4-芳基-6-甲基噻吩[2,3-b]吡啶-2-羧酰胺,导致嘧啶酮和三嗪酮具有潜在的抗菌活性(Abdel-rahman, Bakhite, & Al-Taifi, 2002)。此外,Abu‐Hashem和Al-Hussain(2022年)对与噻吩[2,3-d]嘧啶相连的吲哚酮衍生物的研究展示了它们显著的抗癌特性,特别是对各种人类癌细胞系的作用(Abu‐Hashem & Al-Hussain, 2022)。

抗氧化剂和尿酶抑制活性与所讨论的化学结构相关的化合物已被研究其抗氧化和尿酶抑制活性。例如,Khan等人(2010年)合成了一系列1,2,4-三唑和1,3,4-噻二唑衍生物,其中一些显示出显著的抗氧化活性和强效的尿酶抑制活性(Khan et al., 2010)。

属性

IUPAC Name |

N-(3,5-dimethylphenyl)-4-methyl-12-(3-nitrophenyl)-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5O4S2/c1-12-7-13(2)9-16(8-12)25-21(30)20-14(3)19-22(35-20)26-24-28(23(19)31)27-18(11-34-24)15-5-4-6-17(10-15)29(32)33/h4-10H,11H2,1-3H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCKEVBQBMUULR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)N=C4N(C3=O)N=C(CS4)C5=CC(=CC=C5)[N+](=O)[O-])C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

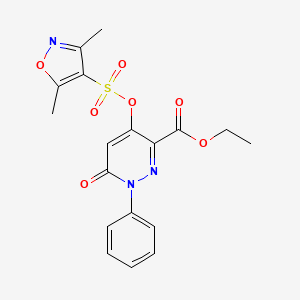

![N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamide](/img/structure/B2499354.png)

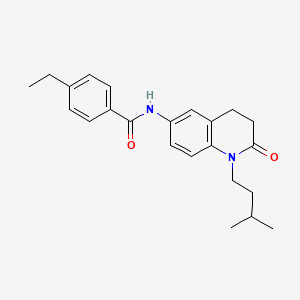

![Methyl 5-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}furan-3-carboxylate](/img/structure/B2499355.png)

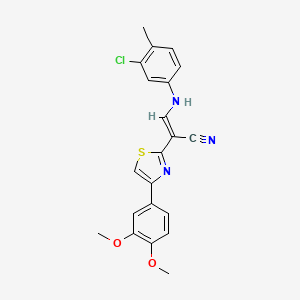

![N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2499356.png)

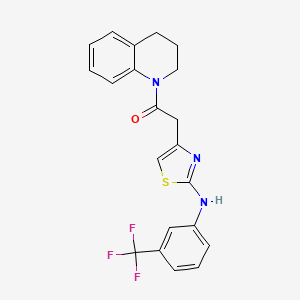

![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-(1-pyrrolidinylcarbonyl)-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-9,11-dione](/img/structure/B2499360.png)

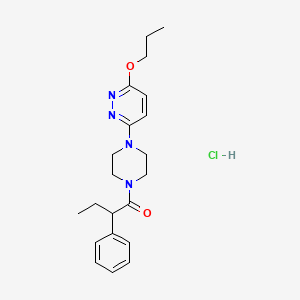

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2499361.png)

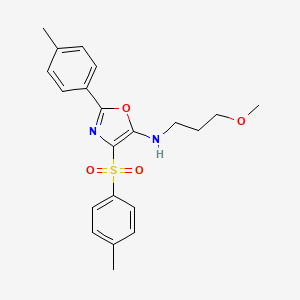

![5-benzyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2499371.png)